molecular formula C14H14O2S B12841766 4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl CAS No. 893738-58-4

4-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B12841766
CAS No.: 893738-58-4
M. Wt: 246.33 g/mol
InChI Key: KPZSNJOZRGCNFA-UHFFFAOYSA-N
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Description

4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the coupling of a methyl-substituted biphenyl with a methylsulfonyl reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a methylsulfonyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-carboxy-4’-(methylsulfonyl)-1,1’-biphenyl.

    Reduction: Formation of 4-Methyl-4’-(methylthio)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 4-Methyl-4’-(methylthio)-1,1’-biphenyl
  • 4-Methyl-4’-(methylsulfinyl)-1,1’-biphenyl
  • 4-Methyl-4’-(methylsulfonyl)-2,2’-bipyridine

Comparison: 4-Methyl-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both a methyl and a methylsulfonyl group on the biphenyl core. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different biological activities and industrial applications due to these unique structural features.

Properties

CAS No.

893738-58-4

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-4-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C14H14O2S/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)17(2,15)16/h3-10H,1-2H3

InChI Key

KPZSNJOZRGCNFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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